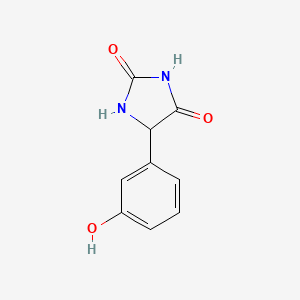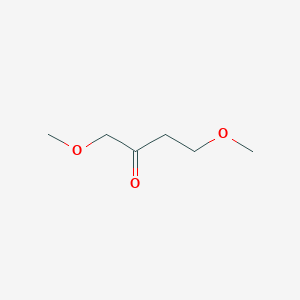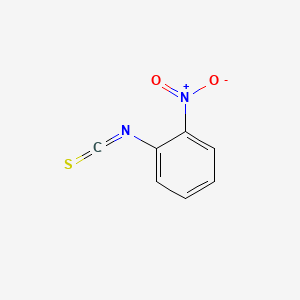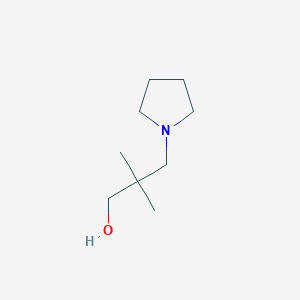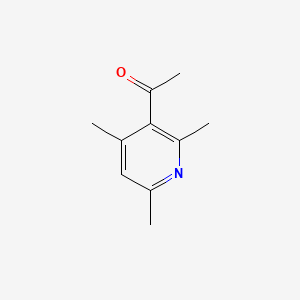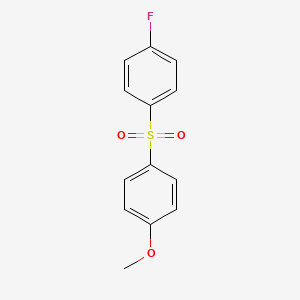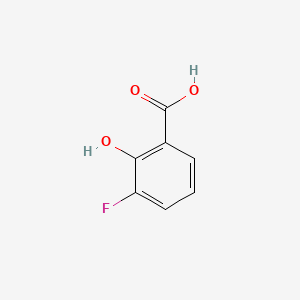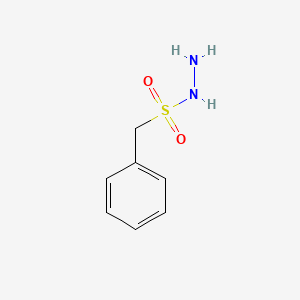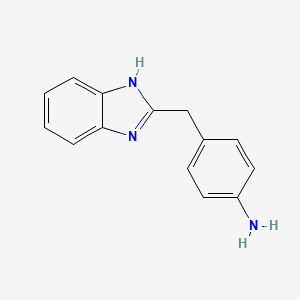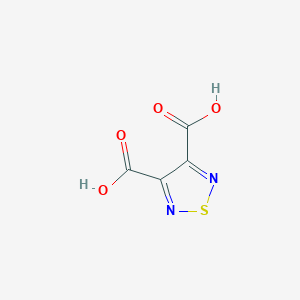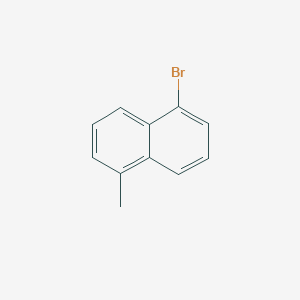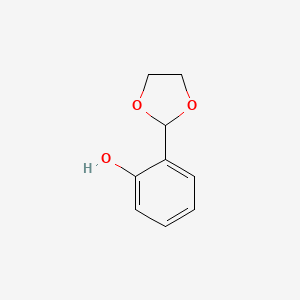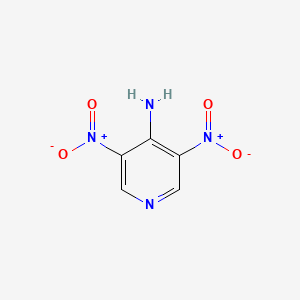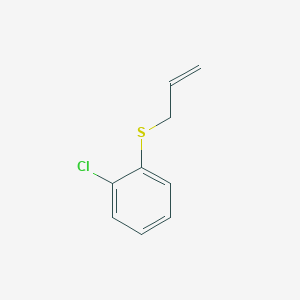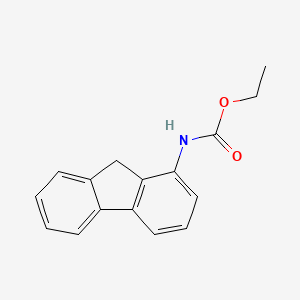
Ethyl 9h-fluoren-1-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9h-fluoren-1-ylcarbamate is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol. It is a colorless, tasteless, and odorless ester that is used in various fields of research and industry
準備方法
The synthesis of ethyl 9h-fluoren-1-ylcarbamate can be achieved through several methods. One common approach involves the reaction of fluorenone propargylic alcohol with 2-aminobenzamide in the presence of boron trifluoride etherate (BF3·OEt2) as a catalyst . This reaction typically occurs at room temperature and yields the desired product in good yields. Another method involves the use of N-bromosuccinimide (NBS) to afford brominated derivatives of the compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
化学反応の分析
Ethyl 9h-fluoren-1-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions can be carried out using halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield fluorenone derivatives, while reduction can produce fluorenyl alcohols. Substitution reactions can introduce various functional groups onto the fluorenyl ring, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 9h-fluoren-1-ylcarbamate has been widely investigated for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it has been studied for its potential as an anti-inflammatory agent and inhibitor of leukocyte activity . In medicine, this compound is explored for its potential therapeutic effects and as a precursor for drug development.
In industry, this compound is used in the production of materials such as semiconductors, optoelectronics, and organic dyes . Its fluorescent properties make it valuable for applications in bright and efficient displays, solar cells, and fuel cells .
作用機序
The mechanism of action of ethyl 9h-fluoren-1-ylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Ethyl 9h-fluoren-1-ylcarbamate can be compared with other similar compounds, such as methyl fluorenylcarbamate and propyl fluorenylcarbamate. These compounds share similar structural features but differ in their alkyl groups attached to the carbamate moiety. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds.
Similar compounds include:
- Methyl fluorenylcarbamate
- Propyl fluorenylcarbamate
- Butyl fluorenylcarbamate
Each of these compounds has its own unique set of properties and applications, making them valuable in different scientific and industrial contexts.
特性
IUPAC Name |
ethyl N-(9H-fluoren-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)17-15-9-5-8-13-12-7-4-3-6-11(12)10-14(13)15/h3-9H,2,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCBTEMDPJMHCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298519 |
Source


|
| Record name | ethyl 9h-fluoren-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-06-9 |
Source


|
| Record name | NSC123838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 9h-fluoren-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
